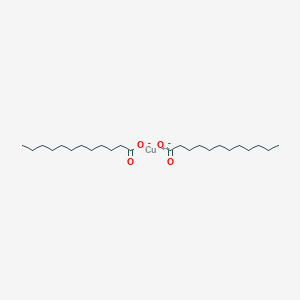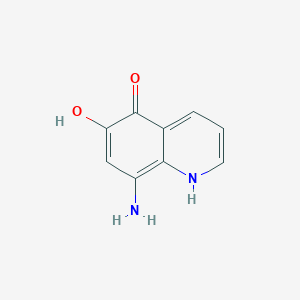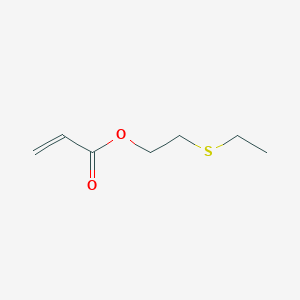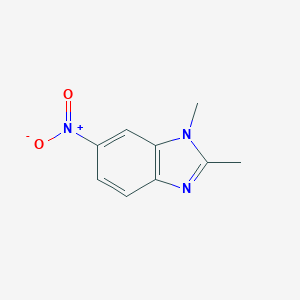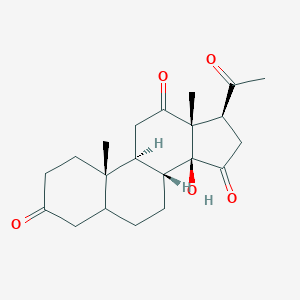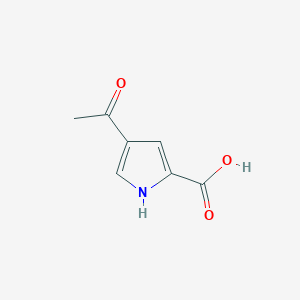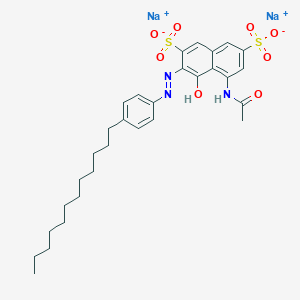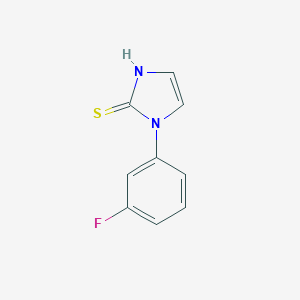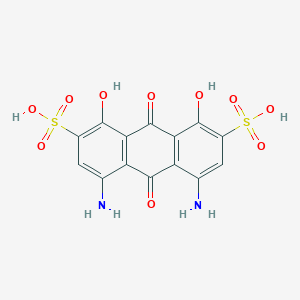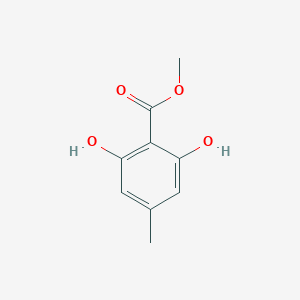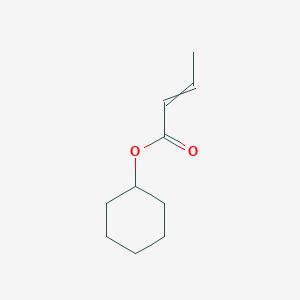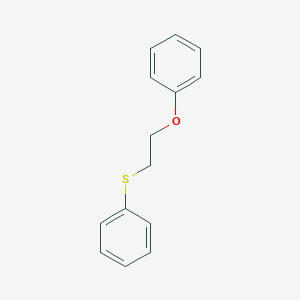
Benzene, ((2-phenoxyethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, ((2-phenoxyethyl)thio)- is a chemical compound that is used in scientific research applications. It is synthesized using a specific method and has various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of benzene, ((2-phenoxyethyl)thio)- is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. The compound has also been shown to have antioxidant properties.
Effets Biochimiques Et Physiologiques
Benzene, ((2-phenoxyethyl)thio)- has various biochemical and physiological effects. It has been shown to have antifungal activity against various fungal strains. The compound has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzene, ((2-phenoxyethyl)thio)- in lab experiments is its high purity. The compound is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on benzene, ((2-phenoxyethyl)thio)-. One direction is to investigate its potential as an antifungal agent. Another direction is to study its mechanism of action in more detail to better understand its properties and potential uses. Additionally, the compound could be used as a starting material for the synthesis of new compounds with potential therapeutic applications.
Conclusion
Benzene, ((2-phenoxyethyl)thio)- is a chemical compound that has various scientific research applications. It is synthesized using a specific method and has various biochemical and physiological effects. Although its mechanism of action is not well understood, it has potential as an antifungal agent and could be used as a starting material for the synthesis of new compounds with potential therapeutic applications.
Méthodes De Synthèse
Benzene, ((2-phenoxyethyl)thio)- is synthesized by reacting 2-phenoxyethanol with thionyl chloride and then reacting the resulting product with benzene. The final product is a clear liquid with a molecular weight of 236.8 g/mol.
Applications De Recherche Scientifique
Benzene, ((2-phenoxyethyl)thio)- is used in scientific research as a reagent for the synthesis of various compounds. It is also used as a ligand for the preparation of metal complexes. The compound has been used in the synthesis of various heterocycles, including pyridine, pyrimidine, and thiazole derivatives.
Propriétés
Numéro CAS |
17414-04-9 |
|---|---|
Nom du produit |
Benzene, ((2-phenoxyethyl)thio)- |
Formule moléculaire |
C14H14OS |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
2-phenoxyethylsulfanylbenzene |
InChI |
InChI=1S/C14H14OS/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
WWTXSTFCTRSPJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
Autres numéros CAS |
17414-04-9 |
Synonymes |
Benzene, ((2-phenoxyethyl)thio)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



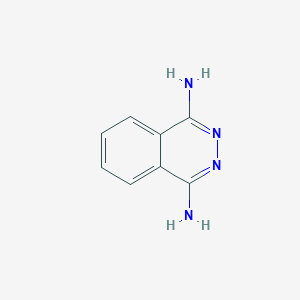
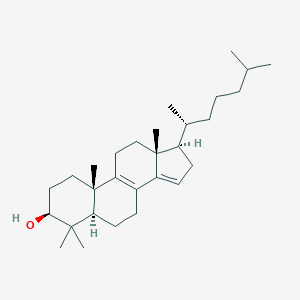
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
